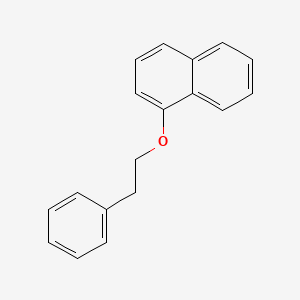

1-(2-Phenylethoxy)naphthalene

Description

Research Trajectories for Aryloxy-Naphthalene Compounds

Current research into aryloxy-naphthalene compounds and related structures is multifaceted, branching into several key areas:

Advanced Synthesis and Hybrid Molecules: A significant research trend involves the synthesis of novel hybrid molecules that combine the naphthalene (B1677914) scaffold with other heterocyclic systems. For example, researchers have successfully synthesized naphthalene hybrids incorporating nicotinonitrile, pyran, pyrazole, and azepine moieties. nih.gov These complex molecules are often designed with specific biological targets in mind. Tandem reactions, where multiple bond-forming events occur in a single pot, represent an efficient strategy for constructing complex naphthalene derivatives, such as 1-aminonaphthalene-2-carboxylates and arylnaphthalene lactone lignans. rsc.org

Photophysical Properties: The unique electronic structure of the naphthalene ring system makes its derivatives interesting candidates for photophysical studies. Research into naphthalene-bridged disilanes has explored how structural changes affect their absorption and emission spectra. nih.gov These studies have shown that substituting the naphthalene core can tune its photoluminescent properties. Similarly, comprehensive photophysical characterization of naphthalene-substituted oligothiophenes has been undertaken to understand their behavior in the excited state, which is crucial for applications in materials science, such as in molecular sensors. researchgate.net

Structural and Material Science Applications: The rigid structure of the naphthalene unit is exploited in materials science. Naphthalene derivatives are used to create polymers and resins. numberanalytics.com Alkyl naphthalenes are valued as high-performance lubricants due to their thermal stability. vedantu.com The study of the crystal structure of naphthalene derivatives, such as 2-{[(naphthalen-1-yl)oxy]methyl}-5-(2,4,5-trifluorophenyl)-1,3,4-oxadiazole, provides insight into the three-dimensional arrangement of the molecules and their intermolecular interactions, which is fundamental to designing new materials. researchgate.net

Pharmaceutical and Biological Exploration: Naphthalene derivatives are prevalent in pharmaceuticals, such as the nonsteroidal anti-inflammatory drug (NSAID) naproxen. numberanalytics.com Research continues to explore new therapeutic applications. For example, certain (hydroxy amino alkyl) methoxy (B1213986) naphthalenes have been investigated as potential lipoxygenase inhibitors. google.com Fungi produce a variety of naphthalenone metabolites, which are derivatives of naphthalene, that exhibit a wide range of biological activities, including cytotoxic and anti-inflammatory properties, making them a source of inspiration for drug discovery. nih.gov

Established Reaction Pathways for 1-(2-Phenylethoxy)naphthalene Synthesis

Traditional methods for the formation of aryl ethers, including this compound, have long relied on nucleophilic substitution reactions, with the Williamson ether synthesis being a cornerstone approach.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a direct route for the formation of aryl ethers. This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups at the ortho and/or para positions. The generally accepted mechanism proceeds through a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For the synthesis of this compound, this would theoretically involve the reaction of a 1-substituted naphthalene (e.g., 1-halonaphthalene) with a phenylethoxide nucleophile. However, the naphthalene ring system itself is not highly activated towards nucleophilic attack unless strong electron-withdrawing groups are present. nptel.ac.in

A more common nucleophilic substitution strategy involves activating the naphthol moiety to enhance its nucleophilicity. 1-Naphthol (B170400), being weakly acidic, can be deprotonated by a suitable base to form the much more potent 1-naphthoxide nucleophile. This naphthoxide can then react with an appropriate electrophile, such as a 2-phenylethyl halide, in a classical SN2 reaction, which is the basis of the Williamson ether synthesis. edubirdie.com

Williamson Ether Synthesis Adaptations for Naphthalene Ethers

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com It is a cornerstone of ether synthesis in both laboratory and industrial settings. wikipedia.org The reaction typically involves the SN2 reaction between an alkoxide or aryloxide ion and a primary alkyl halide or other substrate with a good leaving group (e.g., a tosylate). wikipedia.orgmasterorganicchemistry.com

For the specific synthesis of this compound, this method is highly applicable. The synthesis proceeds in two main steps:

Formation of the Naphthoxide: 1-Naphthol is treated with a base to form the sodium or potassium 1-naphthoxide salt. Phenols are more acidic than aliphatic alcohols, allowing for the use of weaker bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), although stronger bases such as sodium hydride (NaH) can also be employed. edubirdie.comjk-sci.com

Nucleophilic Attack: The resulting 1-naphthoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) or a 2-phenylethyl tosylate. This SN2 displacement of the leaving group forms the desired ether, this compound. wikipedia.orgmasterorganicchemistry.com

The reaction is most effective with primary alkyl halides like 2-phenylethyl bromide, as secondary and tertiary halides are more prone to undergo E2 elimination as a competing side reaction. wikipedia.orgjk-sci.com The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being used to minimize dehydrohalogenation side products. jk-sci.com

Table 1: Key Parameters in Williamson Ether Synthesis for Naphthalene Ethers

| Parameter | Description | Typical Reagents/Conditions | Rationale |

| Naphthol Substrate | The source of the naphthoxy group. | 1-Naphthol | Provides the aromatic core of the target molecule. |

| Base | Deprotonates the naphthol to form the nucleophilic naphthoxide. | NaOH, K2CO3, NaH, KH | The strength of the base can be varied; phenols are acidic enough for moderate bases. jk-sci.com |

| Phenylethyl Substrate | The electrophile providing the phenylethoxy side chain. | 2-Phenylethyl bromide, 2-Phenylethyl chloride, 2-Phenylethyl tosylate | Must contain a good leaving group and a primary carbon to favor SN2 over E2 elimination. wikipedia.orgmasterorganicchemistry.com |

| Solvent | Medium for the reaction. | Ethanol, DMF, DMSO, Acetonitrile | Polar aprotic solvents can accelerate SN2 reactions and minimize side reactions. jk-sci.com |

| Temperature | Reaction temperature. | Room temperature to reflux | Heating is often required to drive the reaction to completion. |

Advanced Synthetic Strategies for Naphthalene-Phenylethoxy Systems

Beyond the classical approaches, several advanced synthetic methodologies can be applied to construct naphthalene-phenylethoxy systems, offering improvements in efficiency, atom economy, and the ability to build molecular complexity rapidly.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a single operation. rasayanjournal.co.in This approach offers significant advantages, including reduced waste, lower costs, and simplified procedures. rasayanjournal.co.in While a specific MCR for this compound is not prominently reported, the principles can be applied. For instance, a one-pot procedure could involve the in-situ generation of the 1-naphthoxide from 1-naphthol and a base, followed by the immediate addition of the 2-phenylethyl halide, collapsing the two steps of the Williamson ether synthesis into a single, streamlined process. Several one-pot syntheses for other complex naphthalene derivatives, such as phenazines and oxazinones, have been successfully developed, demonstrating the utility of this strategy for building molecules on a naphthalene scaffold. rasayanjournal.co.inias.ac.in

Palladium-Catalyzed Coupling Reactions in Naphthalene Etherification

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C, C-N, and C-O bonds in organic synthesis. For naphthalene etherification, palladium catalysis offers a powerful alternative to traditional methods. A notable example is the palladium-catalyzed decarboxylative etherification of phenols. In a study, 1-naphthol was successfully reacted with vinyl ethylene carbonate in the presence of a palladium catalyst, PdCl2(dppf), to form an allylic aryl ether. nih.govfrontiersin.org

This type of reaction demonstrates the feasibility of forming a C-O bond with the naphthol oxygen under palladium catalysis. A similar strategy could be envisioned for forming this compound by coupling 1-naphthol with a suitable 2-phenylethanol (B73330) derivative under palladium catalysis. The general catalytic cycle for such a reaction would involve:

Oxidative Addition: The palladium(0) catalyst reacts with the electrophilic partner.

Transmetalation or Nucleophilic Attack: The naphthoxide attacks the palladium(II) complex.

Reductive Elimination: The final C-O bond is formed, releasing the this compound product and regenerating the palladium(0) catalyst.

This approach is particularly valuable for reactions that are challenging under traditional SN2 conditions and offers a broad substrate scope. bohrium.com

Table 2: Representative Conditions for Palladium-Catalyzed Etherification of 1-Naphthol

| Component | Example Reagent/Condition | Function | Reference |

| Naphthol | 1-Naphthol | Nucleophile | nih.govfrontiersin.org |

| Electrophile | Vinyl ethylene carbonate | Allylic donor | nih.govfrontiersin.org |

| Catalyst | PdCl2(dppf) (5 mol%) | Facilitates C-O bond formation | nih.govfrontiersin.org |

| Base/Additive | Cs2CO3 | Activates the nucleophile | nih.govfrontiersin.org |

| Solvent | Acetonitrile (MeCN) | Reaction medium | nih.govfrontiersin.org |

| Temperature | 70-80°C | Provides energy for the reaction | nih.govfrontiersin.org |

Base-Induced Transformations and Dearomatization in Naphthalene Synthesis

Strong bases can induce profound transformations in naphthalene systems, including dearomatization, which converts the flat aromatic core into a more three-dimensional, sp³-rich scaffold. nih.govacs.org While not a direct synthesis of this compound, these methods are an important class of advanced synthetic strategies involving naphthalenes. For example, the treatment of 1-naphthylmethylamine with potassium hydride (KH) or a combination of n-butyllithium and potassium t-butoxide can lead to a dearomatized 1,4-dihydronaphthalene product. nih.govacs.org This occurs through a sequence of β-hydride eliminations followed by a dearomative hydride addition. nih.gov

Photoredox catalysis has also been employed for the intermolecular dearomatization of naphthalene derivatives, yielding 1,2-dihydronaphthalenes. researchgate.netdocumentsdelivered.com These reactions highlight that the naphthalene ring, while aromatic, is not inert and can participate in complex transformations under specific conditions. Such strategies are crucial for generating novel molecular architectures that are not accessible through traditional aromatic substitution chemistry.

Properties

CAS No. |

20900-20-3 |

|---|---|

Molecular Formula |

C18H16O |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

1-(2-phenylethoxy)naphthalene |

InChI |

InChI=1S/C18H16O/c1-2-7-15(8-3-1)13-14-19-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2 |

InChI Key |

UHBXKSIBTSJXRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for 1 2 Phenylethoxy Naphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-(2-phenylethoxy)naphthalene in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra, the chemical environment of each proton and carbon atom can be mapped out, confirming the compound's constitution.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum can be divided into three main regions: the aromatic protons of the naphthalene (B1677914) and phenyl rings, and the aliphatic protons of the ethoxy bridge.

The seven protons of the naphthalene ring system are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns are influenced by the position of the phenylethoxy substituent. The five protons of the phenyl group will also appear in the aromatic region, generally between δ 7.2 and 7.5 ppm. chemicalbook.com The ethoxy bridge gives rise to two distinct signals, each integrating to two protons. These signals are expected to be triplets due to coupling with each other. The methylene (B1212753) group attached to the naphthalene oxygen (-O-CH₂-) would be deshielded and appear further downfield compared to the methylene group adjacent to the phenyl ring (-CH₂-Ph). oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | m |

| Phenyl-H | 7.2 - 7.5 | m |

| -O-CH₂- | ~4.3 | t |

| -CH₂-Ph | ~3.2 | t |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the ten carbons of the naphthalene ring, the six carbons of the phenyl ring, and the two aliphatic carbons of the ethoxy bridge.

The aromatic carbons will resonate in the range of δ 110-160 ppm. hmdb.cachemicalbook.com The carbon atom of the naphthalene ring attached to the oxygen atom (C-1) is expected to be the most deshielded of the naphthalene carbons due to the electronegativity of the oxygen. The aliphatic carbons of the ethoxy linker will appear in the upfield region, typically between δ 60 and 70 ppm for the carbon attached to the oxygen and δ 30-40 ppm for the carbon attached to the phenyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene-C | 110 - 158 |

| Phenyl-C | 125 - 140 |

| -O-CH₂- | 65 - 75 |

| -CH₂-Ph | 35 - 45 |

Two-dimensional (2D) NMR experiments are vital for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For this compound, an HSQC spectrum would show correlations between the signals of the aromatic protons and their corresponding aromatic carbons, as well as between the aliphatic protons of the ethoxy bridge and their respective carbons. This allows for the direct assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, an HMBC spectrum would show a correlation between the protons of the -O-CH₂- group and the C-1 carbon of the naphthalene ring, confirming the ether linkage. Similarly, correlations would be observed between the protons of the -CH₂-Ph group and the carbons of the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. tudublin.ie

The IR spectrum of this compound would be expected to show several key absorption bands. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. nasa.gov

Aliphatic C-H stretching: From the ethoxy bridge, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene and phenyl rings. researchgate.net

C-O-C stretching: A strong, characteristic band for the ether linkage, typically found in the 1250-1050 cm⁻¹ region.

Out-of-plane C-H bending: In the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings. nasa.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show characteristic bands for the aromatic ring vibrations, which are often strong due to the polarizability of the π-electron systems.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O-C Stretch | 1250 - 1050 | IR |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Analysis

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The naphthalene moiety is a well-known chromophore and fluorophore.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the π → π* transitions of the naphthalene ring system. shimadzu.com Compared to unsubstituted naphthalene, the presence of the phenylethoxy substituent is likely to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system and the electron-donating nature of the ether oxygen. utoronto.ca

Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum would be a mirror image of the absorption spectrum, with the emission maximum at a longer wavelength (a Stokes shift). The fluorescence properties, such as the quantum yield and lifetime, would be influenced by the nature of the substituent and the solvent environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the flexible phenylethoxy side chain, including the torsion angles around the C-O and C-C bonds.

Planarity of the aromatic rings: Confirmation of the planarity of the naphthalene and phenyl rings. mdpi.com

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any π-π stacking or other non-covalent interactions.

This detailed structural information is invaluable for understanding the relationship between the molecular structure and the material's bulk properties.

Computational Chemistry and Theoretical Modeling of 1 2 Phenylethoxy Naphthalene and Naphthalene Systems

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemistry offers a foundational framework for predicting molecular properties based on the principles of quantum mechanics. walshmedicalmedia.com By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular stability, and potential reaction pathways. walshmedicalmedia.comutep.edu

Density Functional Theory (DFT) has become a widely used method in quantum chemistry for studying the electronic structure of molecules. utep.edu It is based on the Hohenberg-Kohn theorems, which state that the ground state properties of a system can be determined from its electron density. utep.edusciepub.com This approach is computationally more efficient than traditional wavefunction-based methods, making it suitable for larger molecules. utep.edu

DFT calculations are frequently employed to determine the optimized geometries, vibrational frequencies, and electronic properties of naphthalene (B1677914) derivatives. For instance, studies on related chalcone (B49325) molecules, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, have utilized the B3LYP functional with the 6-311++G(d,p) basis set to obtain the minimum energy conformation and calculate geometrical parameters like bond lengths and angles. nih.gov Theoretical vibrational frequencies from DFT can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. nih.gov

Furthermore, DFT has been instrumental in investigating reaction mechanisms involving naphthalene. Theoretical studies have explored the oxidation mechanisms of naphthalene initiated by hydroxyl radicals, identifying pathways for H-abstraction and estimating kinetic rate constants using transition state theory. researchgate.net Hybrid DFT has also been used to probe the catalytic mechanism of naphthalene 1,2-dioxygenase, an enzyme that carries out the cis-dihydroxylation of naphthalene. nih.gov These studies have successfully identified feasible reaction pathways and intermediate species. nih.gov

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only physical constants and the atomic numbers of the constituent atoms as input. wikipedia.org These methods solve the electronic Schrödinger equation without empirical parameters, providing a rigorous theoretical foundation. wikipedia.org

In the study of naphthalene-based systems, ab initio methods have been applied to determine molecular structures with high accuracy. For example, the molecular geometries of trans-1,2-dihydroxy-1,2-dihydronaphthalene, a metabolite of naphthalene, were refined using an ab initio gradient procedure at the 4-21G level to understand the influence of conformation on the arene structure. nih.gov Such calculations are crucial for understanding the metabolism and potential biological activity of naphthalene derivatives. nih.gov

Ab initio calculations have also been combined with experimental techniques like solid-state Nuclear Magnetic Resonance (NMR) to refine structural parameters. For crystalline naphthalene, ab initio quantum-mechanical calculations of ¹³C chemical shifts helped demonstrate that observed deviations from D₂h symmetry were due to structural distortions of the molecule in the crystal lattice, rather than solely intermolecular effects. nih.gov This highlights the sensitivity of these methods to subtle changes in molecular structure. nih.gov

For achieving benchmark accuracy in energy calculations, particularly for non-covalent interactions, high-level correlated methods are essential. Coupled Cluster with Singles, Doubles, and perturbative Triples, abbreviated as CCSD(T), is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies. researchgate.net

The application of CCSD(T) has been crucial in understanding the intermolecular interaction energies of naphthalene dimers. Due to the high computational cost, these calculations are often performed by estimating the CCSD(T) interaction energy at the complete basis set limit from second-order Møller-Plesset (MP2) perturbation theory energies, corrected with a CCSD(T) term obtained using a medium-sized basis set. researchgate.net

Studies on naphthalene dimers have revealed that dispersion forces are the primary source of attraction. researchgate.net The most stable configurations are the slipped-parallel and cross structures, which are nearly isoenergetic. researchgate.net The T-shaped and sandwich dimers are significantly less stable. researchgate.net These high-level calculations provide critical data for parameterizing force fields used in larger-scale simulations.

Table 1: CCSD(T) Calculated Interaction Energies of Naphthalene Dimers

| Dimer Configuration | Interaction Energy (kcal/mol) |

| Slipped-Parallel (Cᵢ) | -5.73 researchgate.net |

| Cross (D₂d) | -5.28 researchgate.net |

| T-shaped (C₂ᵥ) | -4.34 researchgate.net |

| Sandwich (D₂h) | -3.78 researchgate.net |

This table presents the estimated interaction energies for different naphthalene dimer configurations, calculated at the CCSD(T) level near the basis set limit. The data highlights the relative stability of various non-covalent arrangements. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Advanced techniques such as multicanonical molecular dynamics (McMD) enhance the sampling of the conformational space, which is often not possible with canonical MD simulations. nih.gov By sampling a wide range of configurations, including bound and unbound states in protein-ligand systems, McMD can be used to construct a free energy landscape. nih.gov This landscape reveals the most probable conformations and their relative stabilities, providing crucial insights for applications like drug design and materials science. nih.govmq.edu.au

Electronic Structure Characterization

The electronic structure of a molecule governs its reactivity, optical properties, and electrical characteristics. Computational methods provide detailed information about the distribution and energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. worldwidejournals.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. worldwidejournals.comschrodinger.com

A small HOMO-LUMO gap generally indicates higher chemical reactivity, lower kinetic stability, and easier electronic excitation. worldwidejournals.com The gap can be calculated using methods like DFT and can be correlated with experimental measurements from UV-Vis spectroscopy, as the lowest energy electronic transition is typically the HOMO-to-LUMO excitation. schrodinger.com

For naphthalene and its derivatives, the HOMO-LUMO gap is significantly influenced by the nature and position of substituents. DFT calculations have shown that various functional groups can reduce the energy gap of naphthalene. researchgate.net This effect is crucial for tuning the electronic and optical properties of naphthalene-based materials for applications in organic electronics. A recent study using DFT with the aug-cc-pVQZ basis set calculated the HOMO-LUMO gap of naphthalene to be 4.75 eV. samipubco.com

Table 2: Effect of Functional Group Substitution on the Calculated HOMO-LUMO Gap of Naphthalene

| Functional Group (R) | Position | HOMO-LUMO Gap (eV) researchgate.net |

| None | - | ~5.1 |

| -C₂H₅ (Ethyl) | α | ~5.0 |

| -OH (Hydroxyl) | α | ~4.8 |

| -C₆H₅ (Phenyl) | α | ~4.7 |

| -C₂H₃ (Vinyl) | α | ~4.6 |

| -COOH (Carboxyl) | α | ~4.5 |

| -CHO (Formyl) | α | ~4.5 |

This table, based on data from B3LYP/6-311++G(d,p) calculations, illustrates how different functional groups substituted at the α-position of naphthalene reduce its HOMO-LUMO energy gap. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. uni-muenchen.de This potential represents the force experienced by a positive test charge, offering insights into a molecule's reactive sites. uni-muenchen.de

In the context of 1-(2-phenylethoxy)naphthalene, the MEP map would highlight regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in blue). researchgate.net The regions with negative potential indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the oxygen atom of the ethoxy bridge is expected to be a region of high electron density, thus representing a primary site for electrophilic interaction. The naphthalene and phenyl rings, with their delocalized π-electron systems, would also exhibit distinct electrostatic potential features. The aromatic rings generally show negative potential above and below the plane of the rings, making them attractive for electrophiles.

A hypothetical MEP analysis for this compound could be performed using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G(d,p). researchgate.net The resulting map would likely show the most negative potential localized on the oxygen atom. The hydrogen atoms of the ethyl bridge and the aromatic rings would exhibit positive potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen Atom (Ethoxy Bridge) | Highly Negative | Prone to electrophilic attack; potential hydrogen bond acceptor. |

| Naphthalene Ring (π-system) | Negative (above/below plane) | Susceptible to electrophilic aromatic substitution. |

| Phenyl Ring (π-system) | Negative (above/below plane) | Susceptible to electrophilic aromatic substitution. |

| Hydrogen Atoms (Ethyl Bridge) | Positive | Potential sites for interaction with nucleophiles. |

| Hydrogen Atoms (Aromatic Rings) | Positive | Less reactive than ethyl bridge hydrogens. |

This predictive analysis allows for a qualitative understanding of the molecule's reactivity, guiding further experimental and theoretical studies on its interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This analysis transforms the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure, revealing hyperconjugative interactions and charge delocalization. icm.edu.pl

For this compound, an NBO analysis would elucidate the nature of the chemical bonds, the hybridization of the atoms, and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The key interactions to investigate would be the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the adjacent C-O and C-C bonds, as well as the π-π interactions within and between the naphthalene and phenyl rings.

The stability of the molecule is influenced by these hyperconjugative interactions, which can be quantified by second-order perturbation theory. wisc.edu The analysis provides the stabilization energy (E(2)) associated with each donor-acceptor interaction. wisc.edu

Table 2: Hypothetical NBO Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Hypothetical) | Interaction Type |

| LP (O) | σ(C-C) (ethyl) | ~5-10 | Hyperconjugation |

| LP (O) | σ(C-O) (naphthyl) | ~2-5 | Hyperconjugation |

| π (Naphthalene) | π* (Phenyl) | Variable | π-π Stacking Interaction |

| π (Phenyl) | π* (Naphthalene) | Variable | π-π Stacking Interaction |

| σ (C-H) (ethyl) | σ* (C-O) | ~1-3 | Hyperconjugation |

LP denotes a lone pair, σ and π are bonding orbitals, and σ and π* are the corresponding antibonding orbitals.*

The NBO analysis would also provide natural population analysis (NPA) charges, which offer a more chemically meaningful description of the atomic charges compared to other methods like Mulliken population analysis. icm.edu.pl These charges would further confirm the electronegative character of the oxygen atom and the relative charge distribution across the aromatic systems.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govacs.org

For this compound, theoretical studies could predict the pathways of various reactions, such as oxidation, electrophilic substitution, or thermal decomposition. For instance, the oxidation of the naphthalene moiety initiated by hydroxyl radicals has been studied for the parent naphthalene molecule, revealing that the reaction proceeds via OH-addition pathways. acs.org Similar methodologies could be applied to this compound to determine how the phenylethoxy substituent influences the regioselectivity and activation energies of such reactions.

The formation of naphthalene itself has been a subject of theoretical investigation, with studies exploring pathways from single-ring aromatic hydrocarbons. nih.govacs.org These studies utilize methods like DFT (e.g., uB3LYP/6-311+G(d,p)) to optimize the geometries of stationary points and higher-level methods like CCSD(T) to refine the energies. nih.govacs.org

A hypothetical study on the electrophilic nitration of this compound would involve locating the transition states for the attack of the nitronium ion (NO₂⁺) at different positions on the naphthalene ring. The calculated activation energies would predict the most likely products.

Table 3: Hypothetical Calculated Activation Energies for the Nitration of this compound

| Position of Attack | Transition State Structure | Relative Activation Energy (kcal/mol) (Hypothetical) | Predicted Major Product |

| α-position (adjacent to substituent) | σ-complex intermediate | Lowest | 1-Nitro-4-(2-phenylethoxy)naphthalene |

| β-position (adjacent to substituent) | σ-complex intermediate | Higher | Minor product |

| Other positions | σ-complex intermediate | Highest | Trace amounts |

These calculations would provide invaluable insights into the reactivity and synthetic transformations of this compound, complementing experimental findings. The study of transition states is also crucial for understanding and predicting reaction rates using transition state theory. acs.org

In Silico Catalysis and Material Science Modeling

The principles of computational chemistry are increasingly applied to the in silico design and modeling of catalysts and materials. mdpi.comcatalysisclubphilly.org While specific studies on this compound in these areas are not available, the methodologies used for related systems can be extrapolated.

In the realm of catalysis, computational modeling can be used to understand how a molecule like this compound might interact with a catalyst surface or a homogeneous catalyst. acs.org For example, if this compound were a substrate in a catalytic reaction, DFT calculations could model its adsorption on a metal surface, identifying the most stable binding configurations and the electronic interactions involved. This is critical for understanding heterogeneous catalysis mechanisms. In homogeneous catalysis, modeling can predict the binding affinity of the molecule to a metal complex and elucidate the subsequent reaction pathway. researchgate.net

In material science, theoretical modeling can predict the properties of materials incorporating this compound or similar structural motifs. For example, if this molecule were used as a building block for an organic semiconductor, computational methods could predict key properties like the HOMO-LUMO gap, charge transport characteristics, and exciton (B1674681) binding energy. These predictions are vital for screening potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 4: Hypothetical In Silico Predictions for a Material Based on a this compound Derivative

| Property | Computational Method | Predicted Value (Hypothetical) | Relevance to Material Application |

| HOMO-LUMO Gap | DFT/TD-DFT | 3.5 eV | Determines optical and electronic properties. |

| Electron Affinity | DFT | 1.2 eV | Important for electron injection/transport. |

| Ionization Potential | DFT | 5.8 eV | Important for hole injection/transport. |

| Crystal Packing | Molecular Dynamics | Lamellar Stacking | Influences charge mobility. |

These in silico approaches enable the rational design of new catalysts and materials by providing a molecular-level understanding of their structure-property relationships, thus accelerating the discovery and development process. catalysisclubphilly.orgacs.org

Structure Reactivity and Structure Function Correlations in Naphthalene Chemistry Non Biological Contexts

Influence of Substituent Effects on Chemical Reactivity

The reactivity of the naphthalene (B1677914) ring is significantly influenced by the electronic and steric properties of its substituents. Naphthalene is inherently more reactive than benzene (B151609) in electrophilic substitution reactions, a consequence of the lower stabilization energy lost when forming the intermediate carbocation (Wheland intermediate). libretexts.org The position of substitution is also critical; the 1-position (α-position) is generally more reactive towards electrophiles than the 2-position (β-position). This preference is because the intermediate for 1-substitution is better stabilized by resonance, as it can be drawn with one intact benzene ring. libretexts.org

The 2-phenylethoxy group (-OCH₂CH₂C₆H₅) attached to the 1-position of the naphthalene core in 1-(2-Phenylethoxy)naphthalene exerts a considerable influence on the ring's reactivity. This influence can be broken down into two main components:

Electronic Effects : The oxygen atom of the ether linkage acts as a strong activating group via resonance (+R effect). Its lone pair of electrons can be delocalized into the naphthalene π-system, increasing the electron density of the aromatic rings and making them more susceptible to electrophilic attack. This activating effect is most pronounced at the ortho (position 2) and para (position 4) positions relative to the substituent. The phenylethoxy group also has a deactivating inductive effect (-I effect) due to the electronegativity of the oxygen atom, but the resonance effect is typically dominant in electrophilic aromatic substitution.

Steric Effects : The 2-phenylethoxy group is sterically bulky. This bulk can hinder the approach of reactants to the positions adjacent to the substituent, namely the 2- and 8-positions. Consequently, while the 4-position is electronically activated, it often becomes the preferred site for electrophilic attack due to reduced steric hindrance compared to the 2-position.

In reactions like nitration, halogenation, or Friedel-Crafts acylation, the phenylethoxy group directs incoming electrophiles primarily to the 4-position. The reactivity at the second ring (positions 5, 6, 7, 8) is generally lower than the substituted ring unless harsh reaction conditions are employed. libretexts.org The synthesis of such ether derivatives is often achieved via the Williamson ether synthesis, reacting the corresponding naphthol with a phenylethyl halide. tandfonline.com

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound This interactive table summarizes the expected outcomes of electrophilic substitution based on substituent effects.

| Position | Electronic Effect (+R) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| 2 | Activated | High | Low |

| 3 | Less Activated | Low | Very Low |

| 4 | Activated | Low | High (Major Product) |

| 5 | Minimally Affected | Low | Moderate |

| 8 | Minimally Affected | High | Very Low |

Structure-Activity Relationships in Gaseous Oxidation Schemes of Naphthalene

The atmospheric oxidation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene is a critical area of study due to its role in the formation of secondary organic aerosols (SOA). copernicus.orgresearchgate.net The gas-phase oxidation of naphthalene is primarily initiated by hydroxyl radicals (OH), leading to a complex cascade of reactions. copernicus.orgacs.org

Structure-activity relationships (SARs) are used to estimate the kinetic and mechanistic data for the oxidation of substituted naphthalenes when experimental data is scarce. copernicus.orgresearchgate.net The presence of a substituent like the phenylethoxy group on the naphthalene ring alters the oxidation process in several ways:

Reaction Pathways : The initial OH addition can occur at various positions on the naphthalene ring. The substituent directs this addition. For an activating group at C-1, addition is favored at the C-2 and C-4 positions. Subsequent reactions, including O₂ addition, formation of peroxy radicals (RO₂), and their reactions (e.g., with NO or HO₂), lead to either functionalization (ring-retaining products) or fragmentation (ring-opening products). copernicus.orgacs.org

Product Distribution : Under high-NOx conditions, ring-opening products like 2-formylcinnamaldehyde are significant. acs.org Under low-NOx conditions, ring-retaining products are more dominant. acs.org The phenylethoxy substituent would likely be retained in many of the initial products, leading to higher molecular weight species in the resulting SOA compared to those from unsubstituted naphthalene. The ether linkage itself could also be a site for hydrogen abstraction, though attack on the electron-rich aromatic ring is generally more favorable.

While a detailed oxidation scheme for this compound is not available, SARs developed for other alkoxy-substituted aromatics can provide insight. copernicus.orgresearchgate.net

Table 2: Key Steps in the Generic Gaseous Oxidation of Substituted Naphthalenes This interactive table outlines the general mechanism of naphthalene oxidation in the atmosphere.

| Step | Reactants | Description | Influence of 1-(2-Phenylethoxy) Group |

|---|---|---|---|

| 1. Initiation | Naphthalene Derivative + OH | OH radical adds to the aromatic ring. | Increases rate of addition; directs addition to positions 2 and 4. |

| 2. O₂ Addition | OH-Adduct + O₂ | Molecular oxygen adds to the radical adduct. | Forms a phenylethoxy-substituted peroxy radical. |

| 3. Peroxy Radical Fate | RO₂ + NO, HO₂, RO₂ | The peroxy radical (RO₂) reacts further. | Influences the ratio of fragmentation vs. functionalization pathways. |

| 4. Alkoxy Radical Fate | RO → | The alkoxy radical (RO) can isomerize, decompose, or react. | Decomposition can lead to ring-opening, forming complex aldehydes. |

Correlation of Molecular Structure with Spectroscopic Signatures

The molecular structure of this compound is directly reflected in its spectroscopic data. Techniques such as NMR, IR, and mass spectrometry provide a unique fingerprint of the compound. wisc.eduleah4sci.comyoutube.com

¹H NMR Spectroscopy : The proton NMR spectrum would be complex, showing distinct signals for the three sets of protons: those on the naphthalene ring, those on the phenyl ring, and those on the ethoxy bridge. The seven naphthalene protons would appear in the aromatic region (typically δ 7.2-8.2 ppm), with characteristic splitting patterns determined by their positions. The five protons of the phenyl group would also be in the aromatic region (typically δ 7.2-7.4 ppm). The two methylene (B1212753) groups (-OCH₂CH₂Ph) would appear as two triplets in the aliphatic region (likely δ 3.3-4.5 ppm), with the protons on the carbon adjacent to the oxygen being further downfield. chemicalbook.com

¹³C NMR Spectroscopy : The spectrum would show 18 distinct signals for the 18 carbon atoms, assuming no accidental overlap. The ten carbons of the naphthalene ring and the six carbons of the phenyl ring would appear in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (C-1 of naphthalene) would be significantly downfield. The two aliphatic carbons of the ethoxy bridge would appear in the upfield region (likely δ 60-80 ppm).

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. wisc.edunasa.gov Key absorption bands would include: C-H stretching from the aromatic rings (~3050-3100 cm⁻¹), C-H stretching from the aliphatic CH₂ groups (~2850-2960 cm⁻¹), C=C stretching from the aromatic rings (~1500-1600 cm⁻¹), and a strong, characteristic C-O-C asymmetric stretching band for the ether linkage (~1250 cm⁻¹). wisc.edu

Mass Spectrometry : Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₈H₁₆O, 248.32 g/mol ). wisc.edu Common fragmentation patterns would likely involve cleavage of the ether bond. A prominent peak might be observed at m/z 105, corresponding to the [C₆H₅CH₂CH₂]⁺ or [C₆H₅CO]⁺ fragment, and another at m/z 144, corresponding to the naphthoxy radical cation [C₁₀H₇O]⁺.

Table 3: Predicted Spectroscopic Data for this compound This interactive table summarizes the expected spectroscopic characteristics based on the compound's structure.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency / m/z |

|---|---|---|

| ¹H NMR | Naphthalene-H | δ 7.2 - 8.2 ppm |

| Phenyl-H | δ 7.2 - 7.4 ppm | |

| -OCH₂- | δ ~4.3-4.5 ppm (triplet) | |

| -CH₂Ph | δ ~3.3-3.5 ppm (triplet) | |

| ¹³C NMR | Aromatic C | δ 110 - 160 ppm |

| Aliphatic C | δ 60 - 80 ppm | |

| IR | Aromatic C-H Stretch | ~3050 - 3100 cm⁻¹ |

| Aliphatic C-H Stretch | ~2850 - 2960 cm⁻¹ | |

| Aromatic C=C Stretch | ~1500 - 1600 cm⁻¹ | |

| Ether C-O-C Stretch | ~1250 cm⁻¹ | |

| Mass Spec | Molecular Ion (M⁺) | m/z 248 |

| Major Fragments | m/z 144, 105 |

Structure-Performance Relationships in Material Science Applications

Naphthalene derivatives are valued in material science for their excellent photophysical properties, including strong fluorescence, high quantum yields, and good photostability, stemming from their rigid and extended π-conjugated system. nih.gov These properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in fluorescent probes and liquid crystals. gatech.edursc.org

The structure of this compound suggests potential in several areas:

Organic Electronics : The naphthalene core serves as an excellent chromophore and an electron-transporting or hole-transporting moiety. gatech.edu The introduction of substituents is a key strategy to tune the electronic properties (e.g., HOMO/LUMO levels) and solid-state packing of these materials, which in turn governs device performance. mdpi.com The flexible phenylethoxy group in this compound could be used to disrupt π-stacking between naphthalene cores. This can prevent aggregation-caused quenching of fluorescence in the solid state, potentially leading to more efficient OLEDs. mdpi.com

Fluorescent Probes : Naphthalene's inherent fluorescence makes its derivatives excellent candidates for chemical sensors. nih.gov The ether linkage provides a site for potential host-guest interactions or could be part of a larger macrocyclic structure. The photophysical properties, such as fluorescence emission wavelength and quantum yield, can be sensitive to the local environment, allowing the molecule to act as a probe. nih.govnih.gov

Liquid Crystals : All-aromatic, rigid molecules based on fused rings like naphthalene are known to form liquid crystal phases at high temperatures. rsc.org While this compound itself is not a classic rod-like mesogen, the incorporation of such a moiety into a larger, more rigid structure could be used to influence the mesophase behavior and transition temperatures. The flexible ether linkage can lower melting points and modify the packing in the liquid crystalline phase.

The performance in these applications is a direct consequence of the molecule's structure. The naphthalene unit provides the core electronic and photophysical properties, while the phenylethoxy substituent provides a means to fine-tune these properties and control intermolecular interactions, which are crucial for performance in solid-state devices and materials. tandfonline.com

Advanced Naphthalene Derivative Synthesis and Functionalization Strategies

Synthetic Routes to Phenylethoxy-Naphthalene Analogues

The construction of the ether linkage in 1-(2-phenylethoxy)naphthalene and its analogues is predominantly achieved through well-established nucleophilic substitution reactions. The two primary methods employed are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. libretexts.org In the context of this compound, this would typically involve the deprotonation of 1-naphthol (B170400) with a suitable base to form the corresponding naphthoxide, which then acts as a nucleophile, attacking an electrophilic phenethyl species such as 2-phenylethyl bromide.

A general representation of this synthesis is as follows:

Step 1: Deprotonation of 1-naphthol: 1-Naphthol is treated with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent to generate the sodium or potassium 1-naphthoxide salt.

Step 2: Nucleophilic attack: The 1-naphthoxide then reacts with a phenethyl halide (e.g., 2-phenylethyl bromide) in an SN2 reaction to form the desired this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 1-Naphthol | 2-Phenylethyl bromide | NaOH | Ethanol | This compound |

| 1-Naphthol | 2-Phenylethyl tosylate | K2CO3 | DMF | This compound |

Alternatively, the Ullmann condensation provides another powerful method for the formation of aryl ethers, particularly when dealing with less reactive aryl halides. This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. For the synthesis of this compound, this would entail the reaction of 1-bromonaphthalene (B1665260) with 2-phenylethanol (B73330) in the presence of a copper catalyst and a base. While historically requiring harsh conditions, modern advancements have led to milder and more efficient protocols.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| 1-Bromonaphthalene | 2-Phenylethanol | CuI | K2CO3 | Pyridine |

| 1-Halonaphthalene | 2-Phenylethanol | Cu(OAc)2 | Cs2CO3 | DMSO |

Functionalization of the Naphthalene (B1677914) Core

The naphthalene core of this compound is amenable to a wide range of functionalization reactions, allowing for the introduction of diverse substituents. The regioselectivity of these reactions is largely governed by the directing effect of the 1-phenylethoxy group. As an alkoxy group, it is an ortho-, para-directing and activating substituent for electrophilic aromatic substitution. chemguideforcie.co.uk This means that incoming electrophiles will preferentially add to the positions ortho (2 and 8) and para (4) to the ether linkage.

Electrophilic Aromatic Substitution (EAS) Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of nitro-substituted products, primarily at the 4-position, with some substitution at the 2-position.

Halogenation: Reactions with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or a suitable solvent will lead to the corresponding halogenated derivatives, with a preference for the 4- and 2-positions. For instance, bromination of 2-methoxynaphthalene, an analogous compound, yields the 1-bromo derivative. rsc.org

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. The substitution is anticipated to occur predominantly at the 4-position.

Cross-Coupling Reactions:

For more controlled and specific functionalization, modern cross-coupling reactions are invaluable. These typically require the prior introduction of a halide or a triflate group onto the naphthalene core, which can be achieved through the methods described above.

Suzuki-Miyaura Coupling: A halogenated this compound derivative (e.g., 4-bromo-1-(2-phenylethoxy)naphthalene) can be coupled with a wide variety of boronic acids or their esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an aminated or halogenated this compound derivative with an amine or an aryl halide, respectively.

Diversification of the Phenylethoxy Side Chain

The phenylethoxy side chain offers another handle for molecular diversification. Modifications can be made to either the phenyl ring or the ethyl linker.

Functionalization of the Phenyl Ring:

The phenyl group of the side chain can undergo its own set of electrophilic aromatic substitution reactions. The directing effects within this ring will be governed by the nature of any pre-existing substituents.

Modification of the Ethyl Linker:

Oxidation: The benzylic position of the ethyl linker is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of a ketone or cleavage of the side chain.

Introduction of Functionality: The ethyl linker can be synthesized with pre-existing functional groups or modified post-synthesis. For example, starting with a substituted 2-phenylethanol would directly incorporate functionality into the side chain.

Development of Novel Naphthalene-Based Scaffolds

The functionalized derivatives of this compound can serve as precursors for the construction of more complex, novel naphthalene-based scaffolds. researchgate.netchemistryviews.org These scaffolds are of significant interest in the development of new therapeutic agents and advanced materials. researchgate.netnih.govrsc.orgnih.govekb.eg

One powerful technique for the construction of new ring systems is Ring-Closing Metathesis (RCM) . By introducing two terminal alkene functionalities onto the this compound molecule, either on the naphthalene core, the phenylethoxy side chain, or one on each, RCM can be employed to form new cyclic structures. For example, a derivative with an allyl group on the naphthalene core and another on the phenyl ring of the side chain could potentially undergo RCM to create a large macrocyclic structure, bridging the two aromatic systems.

The development of such novel scaffolds from readily accessible starting materials like this compound highlights the strategic importance of this compound in synthetic chemistry. The ability to selectively functionalize both the naphthalene core and the phenylethoxy side chain provides a rich platform for the exploration of new chemical space.

Applications of Naphthalene Derivatives in Materials Science and Organic Synthesis

1-(2-Phenylethoxy)naphthalene as a Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis, primarily as a building block for more complex molecular architectures. Its structure, which combines the naphthalene (B1677914) core with a flexible phenylethoxy side chain, offers multiple reactive sites for further chemical transformations.

Research has demonstrated the use of related structures in the synthesis of new compounds. For example, a derivative, 2-(Naphthalen-2-yloxy)-1-phenyl-ethanone, which shares the core naphthyl-oxy-alkyl-phenyl structure, is condensed with thiosemicarbazide (B42300) to synthesize (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine (B178648) thiocarboxamide. researchgate.net This highlights the role of the naphthalene ether linkage as a stable scaffold upon which other functional groups can be elaborated.

The synthesis of naphthalene derivatives often involves fundamental organic reactions. The Williamson ether synthesis, for instance, is a common method to produce the ether linkage found in this compound, typically by reacting a naphthol with a phenylethyl halide. More advanced methods for creating naphthalene derivatives include tandem reactions of 2-alkynylbenzonitriles with a Reformatsky reagent, which efficiently yields 1-aminonaphthalene-2-carboxylates. rsc.org Such innovative synthetic strategies underscore the adaptability of the naphthalene system for creating diverse and complex molecules.

The reactivity of the naphthalene core itself, being more reactive than benzene (B151609), allows for electrophilic substitution reactions to introduce further functional groups. numberanalytics.com This inherent reactivity, combined with the functionalities present in the side chain, makes compounds like this compound versatile precursors for larger, multi-functional molecules.

Functional Materials Development based on Naphthalene Scaffolds

The rigid and planar structure of the naphthalene ring system, along with its excellent electronic and photophysical properties, makes it a prime candidate for the development of functional materials. researchgate.netlifechemicals.com Naphthalene derivatives are extensively used in organic electronics, particularly in the design of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic materials. researchgate.netnih.gov

Naphthalene diimides (NDIs), for example, are a well-studied class of naphthalene derivatives known for their favorable electron-accepting properties and photophysical characteristics, making them suitable for organic optoelectronics. researchgate.net By modifying the core of the NDI structure, researchers can tune the optical and redox properties, leading to the creation of advanced functional materials through supramolecular assembly. researchgate.net

Recent research has focused on synthesizing novel naphthalene derivatives to serve as high-performance organic semiconductor materials. rsc.org In one study, a series of naphthalene derivatives were designed and synthesized using a "building-blocks approach" to create materials for thin-film transistors. These materials demonstrated high thermal stability and achieved significant charge carrier mobility, essential properties for efficient electronic devices. rsc.org Another area of development is in hole transport materials for perovskite solar cells, where naphthalene-1,5-diamine derivatives have been synthesized and studied for their photovoltaic properties. nih.gov

The general strategy involves using the naphthalene moiety as a core scaffold and introducing various functional groups to control the molecule's assembly, electronic energy levels, and charge transport properties. lifechemicals.comrsc.org This molecular engineering approach has led to materials with tailored characteristics for specific applications in electronics and photonics.

Table 1: Examples of Functional Naphthalene Derivatives and Their Applications

| Derivative Class | Key Features | Application Area |

|---|---|---|

| Naphthalene Diimides (NDIs) | Electron-accepting, tunable optical/redox properties. researchgate.net | Organic optoelectronics, supramolecular assemblies. researchgate.net |

| Substituted Naphthalenes | High thermal stability, good charge mobility. rsc.org | Organic Field-Effect Transistors (OFETs). rsc.org |

| Naphthalene-1,5-diamines | Hole transport capabilities, tunable energy levels. nih.gov | Perovskite solar cells. nih.gov |

Polymeric Applications and Polymerization Catalysis using Naphthalene Derivatives

The naphthalene unit is incorporated into polymers to enhance their thermal stability, mechanical strength, and optical properties. Naphthalene-based polymers, such as those derived from naphthalenedicarboxylic acid, are used to produce high-performance polyesters and polyamides. numberanalytics.com

A significant area of research is the synthesis of hyper-cross-linked polymers (HCLPs) from naphthalene. researchgate.net These materials are created by crosslinking naphthalene monomers and are characterized by high specific surface areas, thermal stability, and fluorescence. researchgate.net Such properties make them promising candidates for industrial applications, including gas adsorption and storage. researchgate.net The synthesis can be achieved through methods like Friedel-Crafts alkylation, where naphthalene is crosslinked using agents like formaldehyde (B43269) dimethyl acetal. nih.gov

Furthermore, naphthalene-based polymers have been developed for use as catalytic supports. nih.gov By functionalizing the polymer with groups such as sulfonic acid (-SO₃H) or amino (-NH₂) groups, it is possible to create solid acid or base catalysts. nih.gov In a recent study, naphthalene-based polymers were synthesized and loaded with palladium (Pd) to create heterogeneous catalysts for Suzuki cross-coupling reactions, a vital process in fine chemical synthesis. nih.gov These catalysts demonstrated high efficiency and selectivity under mild conditions. nih.gov

The polymerization of naphthalene itself can be catalyzed by super acids like hydrofluoric acid/boron trifluoride (HF/BF₃). nih.gov Density functional theory (DFT) studies have elucidated the mechanism, which involves the protonation of naphthalene to initiate the formation of C-C bonds with other naphthalene molecules, leading to chain elongation and cyclization. nih.gov This process is used to create mesophase pitch, a precursor for high-quality carbon materials. nih.gov

Role in Dye and Pigment Chemistry

Naphthalene and its derivatives, particularly naphthols and naphthylamines, are fundamental intermediates in the synthesis of a vast range of dyes and pigments. numberanalytics.comknowde.com The naphthalene ring acts as a chromophore, and by attaching various auxochromes (like -OH and -NH₂) and other functional groups, a wide spectrum of colors can be achieved. knowde.comnumberanalytics.com

Azo dyes, which constitute a significant class of commercial colorants, are frequently synthesized using naphthalene-based compounds. icrc.ac.ir The process typically involves the diazotization of a naphthylamine and subsequent coupling with a coupling component, which can itself be another naphthalene derivative like a naphthol. knowde.comscribd.com These dyes are valued for their intense colors, good lightfastness, and versatility, finding applications in dyeing textiles (such as polyester (B1180765) fibers), coloring plastics, and in printing inks. knowde.comicrc.ac.ir

Vat dyes and other pigments are also prepared from naphthalene precursors like naphthalene-1,4,5,8-tetracarboxylic acid, yielding colorants with yellow, orange, red, and brown shades that exhibit good fastness properties. numberanalytics.comresearchgate.net The chemical stability of the naphthalene core contributes to the durability of the resulting dyes and pigments. knowde.comresearchgate.net The ability to chemically modify the naphthalene derivatives allows for precise control over the hue, intensity, and stability of the final colorant. knowde.com

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized in initial toxicity screening of 1-(2-Phenylethoxy)naphthalene?

- Methodological Answer : Initial toxicity studies should follow systematic frameworks for polycyclic aromatic hydrocarbons (PAHs). Key parameters include:

- Route of Exposure : Prioritize inhalation, oral, and dermal routes, as these are critical for human health risk assessment .

- Health Outcomes : Monitor systemic effects (hepatic, renal, respiratory) and body weight changes, aligning with inclusion criteria for PAH toxicology studies (Table B-1) .

- Species Selection : Use laboratory mammals (e.g., rodents) for comparative physiology, ensuring alignment with established toxicological profiles .

Q. How can researchers characterize the physicochemical properties of this compound for environmental fate studies?

- Methodological Answer :

- Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) for volatility assessment, referencing NIST spectral databases for naphthalene derivatives .

- Partitioning Studies : Measure log Kow (octanol-water coefficient) and solubility in organic solvents (e.g., ethanol) to predict bioaccumulation potential .

- Environmental Monitoring : Apply methods from controlled exposure studies (e.g., air/water sampling protocols) to track degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicokinetic data for this compound across studies?

- Methodological Answer :

- Risk of Bias Assessment : Use questionnaires (Table C-6/C-7) to evaluate study design flaws, such as inadequate randomization or exposure characterization .

- Evidence Synthesis : Follow systematic review steps (Steps 4–8 in Appendix C):

Identify outcomes of concern (e.g., hepatic effects).

Rate confidence in evidence using bias tiers and mechanistic plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.